molecular formula C8H6ClF3S B6322951 5-Methyl-2-(trifluoromethylthio)chlorobenzene CAS No. 1262414-81-2

5-Methyl-2-(trifluoromethylthio)chlorobenzene

Cat. No.: B6322951
CAS No.: 1262414-81-2
M. Wt: 226.65 g/mol
InChI Key: PVHUZEKHVDHIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethylthio)chlorobenzene is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of a trifluoromethylthio group and a chlorine atom attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyl-2-(trifluoromethylthio)chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method includes the reaction of 5-methyl-2-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethylthio)chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the trifluoromethylthio group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and various alkyl halides.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used.

    Reduction Reactions: Reagents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include benzene derivatives without the trifluoromethylthio group.

Scientific Research Applications

5-Methyl-2-(trifluoromethylthio)chlorobenzene is utilized in several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, materials science, and environmental studies.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethylthio)chlorobenzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chlorine atom can participate in various binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(trifluoromethylthio)chlorobenzene
  • 5-Methyl-2-(trifluoromethylthio)fluorobenzene
  • 5-Methyl-2-(trifluoromethylthio)bromobenzene

Uniqueness

5-Methyl-2-(trifluoromethylthio)chlorobenzene is unique due to the specific positioning of the trifluoromethylthio group and the chlorine atom on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUZEKHVDHIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.